

# An In-depth Technical Guide to Tarafenacin: Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tarafenacin

Cat. No.: B1681926

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Tarafenacin**, also known as SVT-40776, is a potent and highly selective antagonist of the muscarinic acetylcholine receptor M3 (M3R). This document provides a comprehensive technical overview of **Tarafenacin**'s chemical structure, physicochemical properties, and pharmacological characteristics. It includes a summary of its binding affinity, selectivity, and clinical trial data, alongside detailed experimental methodologies and visualizations of relevant signaling pathways. This guide is intended to serve as a core resource for researchers and professionals involved in the development of therapies targeting the muscarinic system.

## Chemical Structure and Physicochemical Properties

**Tarafenacin** is a small molecule with the systematic IUPAC name [(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate. Its chemical and physical properties are summarized in the table below.

| Property             | Value                                                                                              | Source  |
|----------------------|----------------------------------------------------------------------------------------------------|---------|
| Molecular Formula    | C <sub>21</sub> H <sub>20</sub> F <sub>4</sub> N <sub>2</sub> O <sub>2</sub>                       | PubChem |
| Molecular Weight     | 408.4 g/mol                                                                                        | PubChem |
| IUPAC Name           | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate | PubChem |
| CAS Number           | 385367-47-5                                                                                        | PubChem |
| Synonyms             | SVT-40776, Tarafenacinum                                                                           | PubChem |
| Physical Description | Solid (Predicted)                                                                                  | PubChem |
| Melting Point        | Not available                                                                                      |         |
| Boiling Point        | Not available                                                                                      |         |
| Solubility           | Not available                                                                                      |         |

Chemical Structure:

## Pharmacological Properties

### Mechanism of Action

**Tarafenacin** is a competitive antagonist of the muscarinic acetylcholine M3 receptor.<sup>[1]</sup> M3 receptors are predominantly located on smooth muscle cells, including the detrusor muscle of the bladder, and are coupled to Gq/11 proteins. Antagonism of these receptors by **Tarafenacin** leads to the inhibition of acetylcholine-induced smooth muscle contraction.

### Pharmacodynamics

- Receptor Binding Affinity: **Tarafenacin** exhibits high affinity for the human M3 muscarinic receptor with a reported inhibitory constant (Ki) of 0.19 nM.<sup>[2]</sup>
- Receptor Selectivity: In vitro studies have demonstrated that **Tarafenacin** is highly selective for the M3 receptor over the M2 receptor, with a selectivity of approximately 200-fold.<sup>[2][3]</sup>

This high selectivity is a key characteristic, as M2 receptors are involved in cardiac function, and their blockade can lead to undesirable side effects. A comprehensive selectivity profile across all muscarinic receptor subtypes (M1-M5) is not yet fully publicly available.

## Pharmacokinetics (ADME)

Detailed preclinical and clinical pharmacokinetic data for **Tarafenacin**, including its absorption, distribution, metabolism, and excretion, are not extensively published.

## Signaling Pathways

As an M3 muscarinic receptor antagonist, **Tarafenacin** blocks the canonical Gq-coupled signaling pathway initiated by acetylcholine. The following diagram illustrates this pathway.



[Click to download full resolution via product page](#)

Caption: M3 Muscarinic Receptor Signaling Pathway and **Tarafenacin**'s Point of Intervention.

## Clinical Studies

A phase 2, multicentre, placebo-controlled, randomised, double-blind study was conducted to evaluate the dose-response relationship, efficacy, and safety of **Tarafenacin** for the treatment of overactive bladder (OAB).[\[1\]](#)

## Study Design

- Participants: Adult patients with OAB for at least 6 months, with an average of  $\geq 8$  micturitions per day and  $\geq 3$  incontinence episodes or a total of  $\geq 6$  urgency episodes per 3 days.
- Intervention: Patients were randomized to receive either **Tarafenacin** 0.2 mg, **Tarafenacin** 0.4 mg, or a placebo daily for 12 weeks.
- Primary Endpoint: The primary objective was to compare the mean change in the number of micturitions per 24 hours from baseline to 12 weeks.

## Key Findings

| Outcome                           | Placebo          | Tarafenacin 0.2 mg | Tarafenacin 0.4 mg                    |
|-----------------------------------|------------------|--------------------|---------------------------------------|
| Mean Decrease in Micturitions/24h | $-1.77 \pm 2.95$ | $-1.92 \pm 2.45$   | $-2.43 \pm 2.21$ (p=0.033 vs placebo) |
| Most Common Adverse Event         | -                | Dry Mouth          | Dry Mouth                             |

The study concluded that **Tarafenacin** 0.4 mg significantly decreased the number of micturitions in patients with OAB compared to placebo, and both doses were well tolerated.



[Click to download full resolution via product page](#)

Caption: Workflow of the Phase 2 Clinical Trial of **Tarafenacin** for Overactive Bladder.

## Experimental Protocols

### Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a compound like **Tarafenacin** to muscarinic receptors.

Objective: To determine the inhibitory constant ( $K_i$ ) of a test compound for each of the five human muscarinic receptor subtypes (M1-M5).

**Materials:**

- Cell Lines: CHO-K1 or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
- Radioligand: A non-selective muscarinic antagonist radiolabeled with tritium, such as [<sup>3</sup>H]-N-methylscopolamine ([<sup>3</sup>H]-NMS).
- Test Compound: **Tarafenacin**.
- Reference Compound: A high-concentration of a known non-selective antagonist (e.g., atropine) to determine non-specific binding.
- Assay Buffer: Phosphate-buffered saline (PBS) at pH 7.4.
- Equipment: Cell culture supplies, centrifuge, 96-well filter plates, and a liquid scintillation counter.

**Method:**

- Membrane Preparation:
  - Culture the recombinant cells to a high density.
  - Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
  - Centrifuge the homogenate to pellet the cell membranes.
  - Wash the membrane pellet with fresh buffer and resuspend to a known protein concentration.
- Binding Assay:
  - In a 96-well filter plate, add the following in triplicate:
    - A fixed concentration of the radioligand ([<sup>3</sup>H]-NMS).

- A range of concentrations of the test compound (**Tarafenacin**).
- The prepared cell membrane suspension.
- For total binding wells, omit the test compound.
- For non-specific binding wells, add a high concentration of the reference compound instead of the test compound.
- Incubate the plate to allow the binding to reach equilibrium.
- Separation and Detection:
  - Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.
  - Wash the filters with cold assay buffer to remove any unbound radioligand.
  - Add a scintillation cocktail to each well and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
  - Plot the specific binding data against the logarithm of the test compound concentration to generate a competition curve.
  - Determine the IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
  - Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[Click to download full resolution via product page](#)

Caption: General Workflow for a Radioligand Binding Assay.

## Conclusion

**Tarafenacin** is a promising M3 selective muscarinic receptor antagonist with demonstrated efficacy in a phase 2 clinical trial for overactive bladder. Its high affinity and selectivity for the M3 receptor suggest a favorable therapeutic profile with a potentially reduced risk of M2 receptor-mediated cardiac side effects. Further research is warranted to fully elucidate its complete pharmacological profile, including a comprehensive selectivity panel, detailed pharmacokinetic properties, and further clinical evaluation in larger patient populations. This technical guide provides a foundational understanding of **Tarafenacin** for researchers and drug development professionals.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The efficacy and tolerability of tarafenacin, a new muscarinic acetylcholine receptor M3 antagonist in patients with overactive bladder; randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ics.org [ics.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tarafenacin: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681926#tarafenacin-chemical-structure-and-properties]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)